N,N-Bis(2-chloroethyl)-2-furanacrylamide

Description

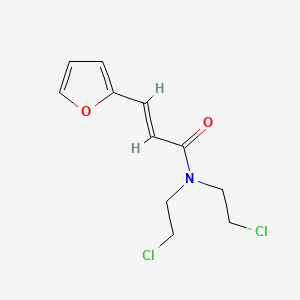

N,N-Bis(2-chloroethyl)-2-furanacrylamide is a chloroethyl-substituted acrylamide derivative characterized by a furan ring and two 2-chloroethyl groups attached to the nitrogen atom of the acrylamide backbone. Its molecular structure combines reactive alkylating moieties (bis(2-chloroethyl)) with a heteroaromatic furan system, conferring unique physicochemical and biological properties.

Synthesis and Applications: The compound is synthesized via copolymerization with divinylbenzene (DVB) and other co-monomers to create porous organic polymers (POPs). These polymers exhibit mesoporous structures (H1 hysteresis loops, cylindrical pores) and serve as supports for rhodium(I) diphenylphosphine catalysts in industrial processes . The integration of this compound into polymer matrices enhances catalyst stability and recyclability, making it valuable in heterogeneous catalysis .

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Synonyms |

N,N-Bis(2-chloroethyl)-2-furanacrylamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis(2-chloroethyl) Derivatives

| Compound Name | Key Functional Groups | Structural Features |

|---|---|---|

| N,N-Bis(2-chloroethyl)-2-furanacrylamide | Acrylamide, bis(2-chloroethyl), furan | Reactive alkylating groups; heteroaromatic ring |

| Aldophosphamide (Cyclophosphamide metabolite) | Phosphorodiamidate, bis(2-chloroethyl) | Uncharged, unstable intermediate |

| Carboxyphosphamide | Carboxyethyl, phosphorodiamidate | Charged, stable metabolite |

| HN1 (Bis(2-chloroethyl)ethylamine) | Ethylamine, bis(2-chloroethyl) | Nitrogen mustard, alkylating agent |

| Chloronaphazine | Naphthylamine, bis(2-chloroethyl) | Carcinogenic aromatic system |

Reactivity and Stability

- This compound : Exhibits moderate stability in polymer matrices, enabling catalytic applications. The furan ring may participate in π-π interactions, enhancing support-catalyst binding .

- Aldophosphamide: Highly reactive and unstable, undergoes rapid oxidation to carboxyphosphamide via aldehyde oxidase.

- HN1 : A nitrogen mustard with high reactivity due to the tertiary amine group, enabling rapid alkylation of DNA and proteins. Used historically as a chemical warfare agent .

- Chloronaphazine: The naphthylamine group stabilizes the molecule, but its bis(2-chloroethyl) groups confer carcinogenicity via DNA crosslinking .

Toxicity Profiles

- Aldophosphamide: Extremely toxic, inhibiting human epidermoid carcinoma and L1210 leukemia cells (IC₅₀ < 1 μM). Toxicity is mitigated by conversion to carboxyphosphamide .

- HN1: Causes severe blistering, immunosuppression, and DNA damage. Classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention .

- Chloronaphazine: Recognized as a human carcinogen, linked to bladder cancer via metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.